molecular formula C4H8O2 B13010490 (2R,3R)-2-methyloxetan-3-ol

(2R,3R)-2-methyloxetan-3-ol

Cat. No.: B13010490
M. Wt: 88.11 g/mol
InChI Key: KHCRYZBFFWBCMJ-QWWZWVQMSA-N
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Description

(2R,3R)-2-methyloxetan-3-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to the third carbon. The presence of two chiral centers at the second and third carbon atoms gives rise to its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-methyloxetan-3-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes followed by ring-opening reactions. For instance, the epoxidation of an appropriate alkene using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA) can yield the desired oxetane ring . The reaction conditions typically involve mild temperatures and controlled pH to ensure the formation of the oxetane ring without side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts and microbial fermentation. Engineered strains of microorganisms such as Bacillus licheniformis and Pichia pastoris have been utilized to produce this compound with high optical purity . These methods are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methyloxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2R,3R)-2-methyloxetan-3-one, while reduction can produce (2R,3R)-2-methyloxetan-3-amine.

Scientific Research Applications

(2R,3R)-2-methyloxetan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-2-methyloxetan-3-ol exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s chiral centers play a crucial role in its interaction with biological molecules, leading to its specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-methyloxetan-3-ol is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(2R,3R)-2-methyloxetan-3-ol

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1

InChI Key

KHCRYZBFFWBCMJ-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CO1)O

Canonical SMILES

CC1C(CO1)O

Origin of Product

United States

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